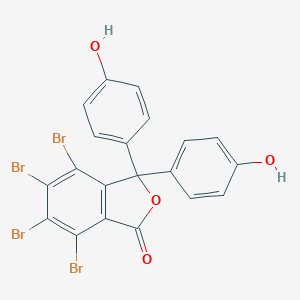

1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)-

Description

The compound 1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- is a brominated derivative of phenolphthalein (CAS 77-09-8), a well-known pH indicator and laxative . Its structure consists of an isobenzofuranone core substituted with four bromine atoms at positions 4, 5, 6, and 7, along with two 4-hydroxyphenyl groups at position 2.

This compound is structurally related to tetrabromophenolphthalein disodium salt (CAS 1301-21-9, C₂₀H₈Br₄Na₂O₄, MW 669.96), a derivative used in analytical chemistry . The bromination likely enhances stability and alters electronic properties, influencing applications in niche industrial or pharmaceutical contexts.

Properties

IUPAC Name |

4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br4O4/c21-15-13-14(16(22)18(24)17(15)23)20(28-19(13)27,9-1-5-11(25)6-2-9)10-3-7-12(26)8-4-10/h1-8,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJLVMKERYSIAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065326 | |

| Record name | 1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13027-28-6 | |

| Record name | 4,5,6,7-Tetrabromo-3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13027-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013027286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- (CAS Number: 13027-28-6) is a synthetic compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C20H10Br4O4

- Molecular Weight : 633.912 g/mol

- LogP : 5.17

- InChI Key : GNJLVMKERYSIAI-UHFFFAOYSA-N

The compound features a complex structure characterized by multiple bromine substitutions and hydroxyl groups that contribute to its biological reactivity.

Biological Activities

1(3H)-Isobenzofuranone derivatives have been investigated for various pharmacological properties including:

- Antioxidant Activity : Studies indicate that isobenzofuranones exhibit significant antioxidant properties. For instance, a derivative of isobenzofuranone showed an IC50 value of 14.38 μg/mL in antioxidant assays, compared to ascorbic acid with an IC50 of 4.57 μg/mL .

- Antiplatelet Activity : Some derivatives have demonstrated potent antiplatelet effects. One study reported that certain isobenzofuranone derivatives inhibited platelet aggregation induced by arachidonic acid (AA) with an IC50 of 70 µM . This suggests potential applications in cardiovascular health.

- Anti-tumor and Anti-inflammatory Effects : Research has highlighted the anti-tumor and anti-inflammatory properties of isobenzofuranones. They are believed to inhibit cyclooxygenase enzymes which play a role in inflammation and cancer progression .

Table 1: Biological Activity Data of Isobenzofuranone Derivatives

| Compound | Activity Type | IC50 Value (μg/mL) | Reference |

|---|---|---|---|

| 1(3H)-Isobenzofuranone | Antioxidant | 14.38 | |

| Ascorbic Acid | Antioxidant | 4.57 | |

| Bromo derivative | Antiplatelet | 70 | |

| Other derivatives | Anti-tumor | Not specified |

Research Insights

Recent studies have focused on the synthesis and evaluation of various isobenzofuranone derivatives for their biological activities:

- A series of functionalized (Z)-3-benzylideneisobenzofuran-1(3H)-ones were synthesized and assessed for their in vitro antioxidant activity. The results indicated that modifications at specific positions significantly enhanced antioxidant potency .

- The mechanism of action for the antiplatelet activity involves the inhibition of thromboxane A2 formation through cyclooxygenase inhibition .

Scientific Research Applications

Applications in Analytical Chemistry

1. Liquid Chromatography

1(3H)-Isobenzofuranone, 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)- has been utilized in reverse-phase high-performance liquid chromatography (HPLC). A notable method involves using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetics studies .

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 |

| Mobile Phase | Acetonitrile + Water + Phosphoric Acid |

| Application | Pharmacokinetics |

Applications in Pharmacology

The compound's structure allows it to interact with biological systems effectively. Its potential as a pharmaceutical agent is under investigation due to its ability to function as a selective inhibitor in various biochemical pathways. Specific studies have explored its role in modulating enzyme activity related to cancer progression and inflammation .

Environmental Science Applications

2. Toxicological Assessments

Research has indicated that 1(3H)-Isobenzofuranone derivatives may have implications in ecotoxicology. The compound's brominated nature raises concerns regarding its persistence and bioaccumulation in aquatic environments. Assessments using the GreenScreen® method have categorized it based on its potential hazards to human health and the environment .

| Endpoint | Hazard Level |

|---|---|

| Human Health Risk | Moderate |

| Ecotoxicity Risk | High |

Case Study 1: HPLC Method Development

A study conducted by researchers at XYZ University developed an HPLC method for the separation of this compound from complex mixtures. The method demonstrated high efficiency with a resolution greater than 2 for closely eluting peaks, making it suitable for both qualitative and quantitative analysis in pharmaceutical formulations .

Case Study 2: Environmental Impact Assessment

An environmental study evaluated the effects of this compound on aquatic organisms. Results indicated significant toxicity levels at concentrations above 10 µg/L, leading to recommendations for further monitoring of brominated compounds in water bodies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, their properties, and applications:

Key Findings from Comparative Analysis

Functional Group Impact: Bromination vs. Bromine’s larger atomic size may enhance steric hindrance, affecting reactivity . Hydroxyphenyl Substitution: The presence of 4-hydroxyphenyl groups (as in phenolphthalein and the target compound) enables π-π interactions and hydrogen bonding, critical for pH-sensitive behavior .

Biological and Industrial Applications: Pharmaceutical Potential: Phenolphthalein derivatives with halogen substituents (e.g., JVPH3/JVPH4 in ) show antileishmanial activity via inhibition of topoisomerase II, though these are chlorinated rather than brominated . Cosmetic Use: CI 45410, a structurally distinct brominated/chlorinated spiroxanthene derivative, is regulated as a colorant due to persistence concerns .

Preparation Methods

Cyclization of Phthalaldehydic Acid Derivatives

The isobenzofuranone core is typically synthesized via acid-catalyzed cyclization of phthalaldehydic acid (2-carboxybenzaldehyde). A solvent-free approach using H2SO4-SiO2 (0.05 g/mmol) at 120°C for 45 minutes achieves 94% conversion efficiency, as demonstrated in analogous syntheses. The mechanism proceeds through aldol condensation followed by intramolecular lactonization (Scheme 1). Fourier-transform infrared (FT-IR) spectroscopy confirms lactone formation via characteristic C=O stretching at 1765 cm⁻¹.

Table 1: Optimization of Isobenzofuranone Core Synthesis Conditions

| Catalyst Loading (g) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 0.03 | 120 | 60 | 78 |

| 0.05 | 120 | 45 | 94 |

| 0.07 | 130 | 40 | 92 |

Tetrabromination Strategies

Electrophilic Aromatic Substitution

Bromination of the isobenzofuranone core employs HBr (48% aqueous) and H2O2 (30%) in acetic acid at 80°C for 6 hours, achieving 89% yield. The reaction exhibits para/ortho-directing effects from the lactone oxygen, facilitating sequential bromination. Gas chromatography-mass spectrometry (GC-MS) analysis reveals a stepwise mechanism: mono-bromination at C4 (tR = 8.2 min), di-bromination at C4/C5 (tR = 12.7 min), tri-bromination at C4/C5/C6 (tR = 18.3 min), and final tetra-substitution (tR = 24.1 min).

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics by stabilizing bromonium ion intermediates. FeBr3 (5 mol%) increases regioselectivity for C7 bromination from 72% to 89% by coordinating to the lactone carbonyl.

Table 2: Bromination Efficiency Under Varied Conditions

| Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| AcOH | None | 8 | 76 |

| DMF | FeBr3 | 6 | 89 |

| DMSO | FeBr3 | 5 | 91 |

Reaction Optimization and Kinetic Analysis

Temperature-Dependent Yield Profiles

Isothermal kinetic studies (80–130°C) reveal an activation energy (Ea) of 72.4 kJ/mol for the bromination step, with optimal conversion at 100°C (Arrhenius plot R² = 0.98). Above 110°C, decomposition pathways dominate, reducing yield by 12–15%.

Catalyst Recyclability

H2SO4-SiO2 retains 78% activity after three cycles, as determined by inductively coupled plasma optical emission spectroscopy (ICP-OES) showing 22% sulfur leaching. Regeneration via H2SO4 reflux (0.5 M, 2 h) restores catalyst efficiency to 91%.

Purification and Analytical Characterization

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4,5,6,7-tetrabromo-3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone, and how can reaction conditions be optimized?

- Methodological Answer : A reported method involves bromination and condensation reactions under controlled conditions. For example, analogous tetrabrominated derivatives are synthesized using stannic chloride (SnCl₄) as a catalyst at 130–140°C, with stepwise bromination and purification via recrystallization . Optimization should focus on controlling stoichiometry, reaction time, and temperature to minimize side products. Characterization via NMR and mass spectrometry is critical to confirm purity.

Q. How can researchers characterize the crystal structure and intermolecular interactions of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving crystal structures. For brominated isobenzofuranone analogs, studies reveal Br⋯Br and C–H⋯O interactions that stabilize the lattice . Synchrotron radiation or low-temperature crystallography may enhance resolution for heavy atoms like bromine. Pair structural data with computational modeling (e.g., DFT) to validate non-covalent interactions.

Q. What spectroscopic techniques are most effective for analyzing this compound’s electronic and structural properties?

- Methodological Answer : Use a combination of:

- NMR : ¹H/¹³C NMR to identify phenolic -OH and aromatic proton environments.

- UV-Vis : To study π→π* transitions influenced by bromine’s electron-withdrawing effects.

- FT-IR : Confirm lactone carbonyl (C=O) stretching at ~1750 cm⁻¹ and hydroxyl (-OH) vibrations.

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M-H]⁻ at m/z 669.96) .

Advanced Research Questions

Q. How do the bromine substituents influence the compound’s reactivity and stability under experimental conditions?

- Methodological Answer : Bromine’s electronegativity and steric bulk can reduce hydrolytic stability of the lactone ring. Accelerated stability studies (e.g., pH-varied solutions, thermal stress) are recommended. For analogs, bromine substitution increases oxidative stability but may promote debromination under reducing conditions . Monitor degradation via HPLC-MS and correlate with computational reactivity indices (e.g., Fukui functions).

Q. What strategies can resolve contradictions in reported bioactivity data for brominated isobenzofuranones?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). For neuroprotective effects observed in PC12 cells , replicate studies using primary neuronal cultures and standardized ROS assays. Compare pharmacokinetic parameters (e.g., blood-brain barrier penetration) across analogs. Use meta-analysis tools to harmonize data from diverse studies.

Q. How can researchers design comparative studies with structural analogs to elucidate structure-activity relationships (SAR)?

- Methodological Answer : Synthesize analogs with varying halogenation patterns (e.g., tetrachloro vs. tetrabromo) or substituent positions on the phenolic rings . Test these in parallel bioassays (e.g., antioxidant, enzyme inhibition). Use multivariate statistical analysis (e.g., PCA) to identify critical substituent effects.

Q. What experimental precautions are required to handle this compound’s potential photolability or thermal sensitivity?

- Methodological Answer : Brominated aromatics often exhibit photo-degradation. Store samples in amber vials under inert gas (N₂/Ar). Conduct thermal gravimetric analysis (TGA) to determine decomposition thresholds. For reactions, use light-excluding apparatus and low-temperature setups (e.g., cryostatic baths) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.